[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chiral compound that belongs to the class of piperidine derivatives. It is primarily recognized for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of biologically active compounds. The compound features a piperidine ring substituted with a cyclopropyl-methyl amino group and an acetic acid moiety, contributing to its unique pharmacological properties.
This compound can be classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group. It is also categorized under heterocyclic compounds because of its piperidine structure, which contains nitrogen in the ring.
The synthesis of [(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves multi-step organic reactions. The general approach includes:
Technical details regarding solvents and reaction conditions (e.g., temperature, pressure) are crucial for optimizing yield and selectivity during synthesis .
The molecular structure of [(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can be represented as follows:
The structure consists of a piperidine ring with a cyclopropyl group and an amino group attached to it, along with an acetic acid functional group.
The compound's stereochemistry is significant, as it exists in different enantiomeric forms. The (R) configuration indicates the specific spatial arrangement of atoms around the chiral center .
[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can participate in various chemical reactions typical for amino acids and piperidine derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
The mechanism of action for [(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is primarily linked to its interaction with biological targets such as receptors or enzymes. Due to its structural features, it may influence neurotransmitter systems or metabolic pathways.
Data from studies indicate that compounds with similar structures often exhibit activity at various receptors, potentially modulating signaling pathways involved in neurological functions .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid serves multiple roles in scientific research:
The versatility of this compound makes it valuable in both academic research and industrial applications .
The stereoselective construction of the (R)-configured piperidine core is achieved primarily through asymmetric catalysis. Transition metal complexes with chiral ligands, such as BINAP-Ruthenium or BINOL-derived catalysts, facilitate hydrogenation or reductive amination reactions to install the chiral center at the C3 position of the piperidine ring. These catalysts enable enantiomeric excess (ee) values exceeding 98% by controlling the prochiral face exposure during C=N bond reduction. For example, Ru-(S)-BINAP systems selectively generate the (R)-3-aminopiperidine precursor via dynamic kinetic resolution, where the chiral ligand environment dictates the stereochemical outcome [8]. Alternative approaches employ chiral auxiliaries (e.g., Evans’ oxazolidinones) temporarily bonded to the piperidine nitrogen, directing asymmetric alkylation at C3 before auxiliary removal.
When racemic 3-aminopiperidine is synthesized, chiral resolution remains indispensable. Diastereomeric salt formation using enantiopure resolving agents—such as (D)- or (L)-tartaric acid, dibenzoyl tartaric acid, or camphorsulfonic acid—exploits differential crystallization kinetics of the diastereomer salts. The (R)-enantiomer salt typically crystallizes preferentially from solvents like methanol/water mixtures, yielding >99% ee after recrystallization. Enzymatic resolution with acylases (e.g., Candida antarctica lipase B) selectively acylates the (S)-enantiomer, leaving the desired (R)-3-aminopiperidine unreacted for extraction. This method achieves 40–45% theoretical yield with ≥99% ee [6] [8].
Table 1: Resolution Methods for (R)-3-Aminopiperidine
Method | Resolving Agent | Solvent System | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Salt | (L)-Tartaric Acid | Methanol/Water | 99.2 | 32 |
Enzymatic Acylation | Lipase B | Tetrahydrofuran | 99.5 | 45 |
Chiral Chromatography | Cellulose-Based Stationary Phase | Ethanol/Hexane | 99.8 | 28 |
Cyclopropylamine incorporation occurs through SN2 reactions between (R)-3-aminopiperidine and activated cyclopropane derivatives. Electrophiles like cyclopropyl bromide or mesylated cyclopropane react with the secondary amine of the piperidine under mild basic conditions (e.g., potassium carbonate in acetonitrile). Steric hindrance at the piperidine nitrogen necessitates optimized temperature (50–60°C) to prevent N-alkylation side products. Alternatively, reductive amination using cyclopropanecarbaldehyde and sodium triacetoxyborohydride affords the cyclopropylmethylamine moiety with 85–90% conversion [6] [8]. Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency by reducing epimerization risks at the chiral center.
The strained cyclopropane ring is susceptible to acid-catalyzed ring-opening. Stabilization is achieved by:
Conjugation involves converting acetic acid to an activated ester for N-alkylation of the piperidine nitrogen. Carbodiimide reagents (e.g., DCC, EDC) with HOBt generate activated esters in situ, reacting with the piperidine to form the C–N bond. Alternatively, acyl chlorides (e.g., chloroacetyl chloride) directly acylate the piperidine at 0°C, followed by hydrolysis to the carboxylic acid. CDI (1,1′-carbonyldiimidazole)-mediated activation yields imidazolide intermediates that react cleanly at 25°C, achieving >95% conversion without racemization [8].
Tert-butoxycarbonyl (Boc) protection of the C3-amine is critical before acetic acid conjugation. Boc groups are stable under basic conditions during N-alkylation and are cleaved with trifluoroacetic acid (TFA) post-conjugation. Fluorenylmethyloxycarbonyl (Fmoc) serves as an acid-stable alternative for orthogonal deprotection under piperidine/DMF. After deprotection, the free amine is methylated using formaldehyde/NaBH4 or methyl iodide to install the methyl group in "cyclopropyl-methyl-amino" [8].
Table 2: Protecting Groups for (R)-3-Aminopiperidine Intermediates
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|
Boc | Di-tert-butyl dicarbonate | TFA/Dichloromethane (1:1) | Base-Stable |
Fmoc | Fmoc-OSu | 20% Piperidine/DMF | Acid-Stable |
Cbz | Benzyl chloroformate | H₂/Pd-C | Orthogonal to Boc/Fmoc |
Solvent-free N-alkylation is achieved by grinding (R)-3-(cyclopropylmethylamino)piperidine with potassium carbonate and chloroacetic acid in a ball mill. This mechanochemical approach eliminates dimethylformamide, reducing E-factor by 60%. Catalytic hydrogenation replaces stoichiometric metal reductors: Pd/C (5 mol%) facilitates debenzylation at 50 psi H₂ in ethanol, minimizing heavy metal waste. Microwave-assisted cyclopropane functionalization in water/tetrahydrofuran biphasic systems enhances atom economy (85–92%) while avoiding toxic aprotic solvents [8].
Continuous-flow reactors enable telescoped synthesis. Key advantages include:
Table 3: Green Chemistry Metrics for Synthesis Routes
Parameter | Batch Process | Solvent-Free | Flow Process |
---|---|---|---|
PMI (Process Mass Intensity) | 120 | 45 | 32 |
Reaction Time | 48 h | 6 h | 2 h |
Energy Consumption | 850 kWh/kg | 320 kWh/kg | 180 kWh/kg |
Wastewater Generated | 600 L/kg | 90 L/kg | 50 L/kg |
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4